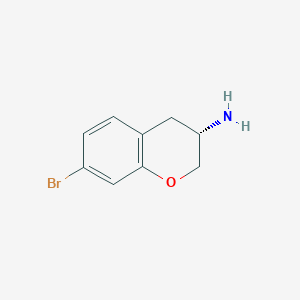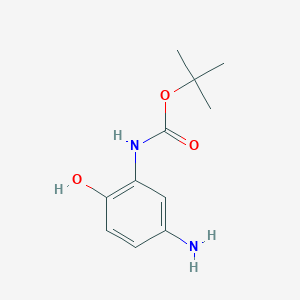
tert-Butyl (5-amino-2-hydroxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-amino-2-hydroxyphenyl)carbamate: is a chemical compound with the molecular formula C11H16N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and various chemical reactions. This compound is known for its stability and versatility in forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (5-amino-2-hydroxyphenyl)carbamate can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and phenols.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (5-amino-2-hydroxyphenyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the formation of covalent bonds with the target molecules, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (5-amino-2-hydroxyphenyl)carbamate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which allows for diverse chemical reactions and applications.
- tert-Butyl (4-hydroxyphenyl)carbamate lacks the amino group, limiting its reactivity in certain reactions.
- tert-Butyl (2-aminoethyl)carbamate has a different substitution pattern, affecting its chemical behavior and applications.
- tert-Butyl carbamate is a simpler compound with fewer functional groups, making it less versatile in chemical synthesis .
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,12H2,1-3H3,(H,13,15) |
Clé InChI |
MVATUZWTXIGUOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


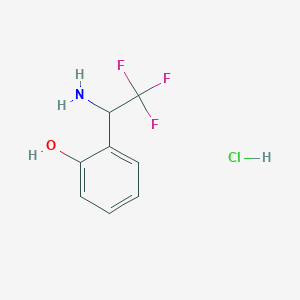
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
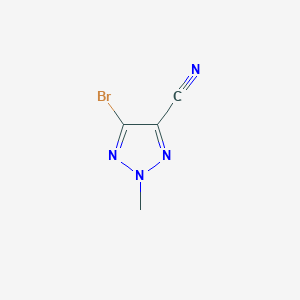
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
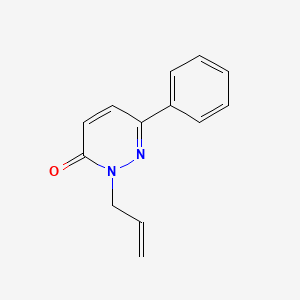

![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)

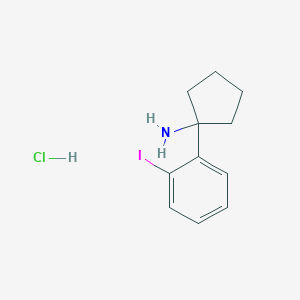
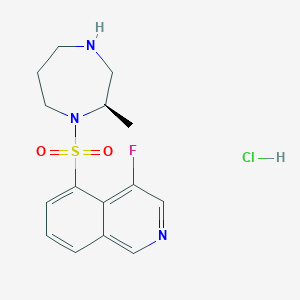
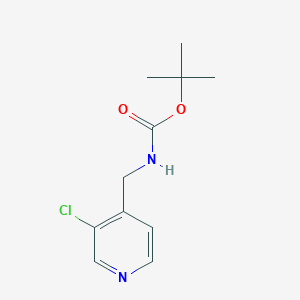
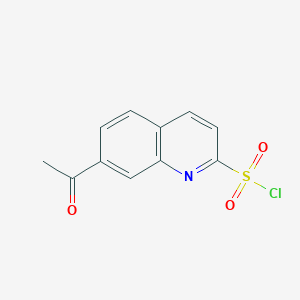
![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
